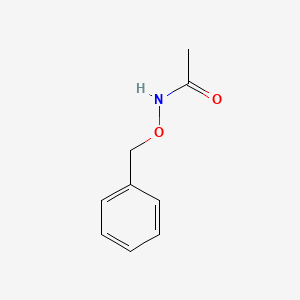

N-phenylmethoxyacetamide

Description

N-Phenylmethoxyacetamide (CAS: 149654-54-6) is an acetamide derivative characterized by a methoxy group attached to the phenyl ring and an additional chromen-4-yl substituent. Its IUPAC name is N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide, with the molecular formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.41 g/mol . This compound features a bicyclic chromen moiety and a methoxyacetamide group, distinguishing it from simpler acetamides.

Properties

CAS No. |

4797-81-3 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-phenylmethoxyacetamide |

InChI |

InChI=1S/C9H11NO2/c1-8(11)10-12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

HAOSPKZXSDAXEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-phenylmethoxyacetamide with structurally or functionally related acetamide derivatives, highlighting key differences in structure, synthesis, and pharmacological activity:

Key Structural and Functional Insights:

Complexity of Substituents: N-Phenylmethoxyacetamide’s chromen-4-yl group introduces stereochemical complexity absent in simpler analogs like N-(4-methoxyphenyl)acetamide . Methoxyacetyl fentanyl’s piperidine and phenethyl groups confer opioid receptor affinity, unlike non-pharmacological acetamides .

Synthetic Routes: N-Acylation is a common method for acetamides (e.g., methoxyacetyl fentanyl , N-(4-methoxyphenyl)acetamide ). Multi-component reactions (e.g., quinazolinone-thioacetamide hybrids in ) highlight diverse pathways for functionalizing acetamide cores .

Pharmacological Diversity: Methoxyacetyl fentanyl’s opioid activity contrasts with the inertness of N-(4-methoxyphenyl)acetamide . Substituted phenoxy acetamides () exhibit anti-inflammatory properties, suggesting structure-activity relationships dependent on aryloxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.